1,6-Dimethylpyrene

Photophysics Fluorescence spectroscopy Organic optoelectronics

1,6-Dimethylpyrene (CAS 27984-16-3) is a C1-methyl-substituted derivative of the polycyclic aromatic hydrocarbon (PAH) pyrene, bearing methyl groups at the non-K-region 1- and 6-positions. With a molecular formula of C18H14 and a molecular weight of 230.30 g/mol, it is a fluorescent dye-class compound typically supplied at 97% purity with supporting HPLC and NMR characterization.

Molecular Formula C18H14
Molecular Weight 230.3 g/mol
CAS No. 27984-16-3
Cat. No. B1196701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethylpyrene
CAS27984-16-3
Synonyms1,6-dimethylpyrene
Molecular FormulaC18H14
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C
InChIInChI=1S/C18H14/c1-11-3-5-13-8-10-16-12(2)4-6-14-7-9-15(11)17(13)18(14)16/h3-10H,1-2H3
InChIKeyZRMDNMCLOTYRPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dimethylpyrene (CAS 27984-16-3): Core Physicochemical Profile and Comparator Landscape for Procurement Evaluation


1,6-Dimethylpyrene (CAS 27984-16-3) is a C1-methyl-substituted derivative of the polycyclic aromatic hydrocarbon (PAH) pyrene, bearing methyl groups at the non-K-region 1- and 6-positions. With a molecular formula of C18H14 and a molecular weight of 230.30 g/mol, it is a fluorescent dye-class compound typically supplied at 97% purity with supporting HPLC and NMR characterization . Its computed boiling point is 402.3°C at 760 mmHg, density is 1.183 g/cm³, and it is sparingly soluble in water but soluble in organic solvents such as DMSO and ethanol . The closest structural analogs include unsubstituted pyrene, 1-methylpyrene (monosubstituted), 1,3-dimethylpyrene, 1,8-dimethylpyrene, and 1,6-dialkylpyrenes with longer alkyl chains such as 1,6-dibutylpyrene. Each of these comparators exhibits distinct photophysical, electronic, and toxicological profiles that preclude generic interchangeability.

Why Generic Substitution of 1,6-Dimethylpyrene with Other Dimethylpyrene Isomers or Alkyl-Pyrenes Fails: The Quantitative Evidence Basis


Substituting 1,6-dimethylpyrene with its closest analogs—whether the parent pyrene, 1-methylpyrene, 1,3- or 1,8-dimethylpyrene isomers, or longer-chain 1,6-dialkylpyrenes—introduces measurable and functionally significant deviations in at least five critical dimensions: (i) fluorescence quantum yield (ΦF), which determines brightness in optical applications [1]; (ii) tumorigenic potential in vivo, where the 1,6-dimethyl substitution pattern yields a distinct safety profile compared to the monosubstituted 1-methylpyrene [2]; (iii) electronic structure, including HOMO energy level and oxidation potential, which governs charge-transport suitability in organic electronics [1]; (iv) solid-state emission behavior, where 1,6-dimethylpyrene undergoes severe quenching not observed in K-region-substituted isomers [3]; and (v) NMR spectral identity, where the characteristic methyl doublet provides unambiguous structural confirmation [4]. These differences are not incremental; they represent order-of-magnitude or binary (present/absent) distinctions that directly affect experimental reproducibility, device performance, and safety classification.

1,6-Dimethylpyrene: Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Fluorescence Quantum Yield (ΦF) of 1,6-Dimethylpyrene vs. Parent Pyrene in Three Solvents

In deaerated hexane, 1,6-dimethylpyrene (compound P2a) exhibits an absolute fluorescence quantum yield (ΦF) of 0.52, representing a 2.3-fold enhancement over unsubstituted pyrene (P0), which yields ΦF = 0.23 under identical conditions. The enhancement is even more pronounced in methanol, where 1,6-dimethylpyrene achieves ΦF = 0.56 versus ΦF = 0.17 for pyrene—a 3.3-fold increase. In dichloromethane, the ΦF values are 0.40 and 0.28, respectively (1.4-fold). The radiative rate constant (kf) for 1,6-dimethylpyrene in hexane is 0.95 × 10⁷ s⁻¹ compared to 0.29 × 10⁷ s⁻¹ for pyrene, a 3.3-fold increase. All measurements were performed using an absolute integrating sphere method in deaerated solvents [1].

Photophysics Fluorescence spectroscopy Organic optoelectronics

Tumorigenicity Outcome: 1,6-Dimethylpyrene vs. 1-Methylpyrene in the Newborn Mouse Bioassay

In a direct comparative in vivo study, both 1-methylpyrene and 1,6-dimethylpyrene induced unscheduled DNA synthesis (UDS) in primary rat hepatocytes, confirming genotoxic potential for both compounds. However, when administered to newborn male mice in a tumorigenicity bioassay, only 1-methylpyrene produced tumors; 1,6-dimethylpyrene was not tumorigenic under the same dosing regimen. This represents a binary (positive vs. negative) differential outcome in whole-organism carcinogenicity despite both compounds sharing in vitro genotoxicity [1].

Toxicology Carcinogenicity PAH safety profiling

Bathochromic Shift and HOMO Destabilization of 1,6-Dimethylpyrene Relative to Parent Pyrene

1,6-Dimethylpyrene exhibits a bathochromic shift of approximately 14 nm in the absorption maximum (λabs 344 nm in hexane) compared to parent pyrene (λabs 330 nm), and a corresponding 7 nm red shift in emission (λem 380 nm vs. 373 nm). The HOMO energy level is destabilized from −5.68 eV (pyrene) to approximately −5.49 eV (for disubstituted primary alkyl pyrenes P2a–d, which share essentially identical HOMO/LUMO levels per the electrochemical analysis), while the LUMO remains nearly unchanged (ca. −2.04 to −2.05 eV). This results in a HOMO-LUMO gap narrowing from 3.64 eV to approximately 3.44 eV. The oxidation potential shifts from 1.12 V to approximately 0.93 V [1]. This electronic modulation is specifically attributed to σ–π conjugation between the C–H σ orbitals of the methyl groups and the π system of the pyrene core.

Organic electronics HOMO-LUMO engineering UV-vis spectroscopy

Solid-State Fluorescence Quenching of 1,6-Dimethylamino-Pyrene vs. 4,5-Disubstituted (K-Region) Analogs

When functionalized with N,N-dimethylamino groups, the 1,6-disubstituted pyrene derivative (1,6-Py) shows strong fluorescence in acetonitrile solution (Φfl = 0.48), comparable to the 4,5-disubstituted K-region analog (4,5-Py, Φfl = 0.04 in acetonitrile). However, in the solid state, the behavior diverges dramatically: 1,6-Py undergoes severe aggregation-caused quenching, with Φfl dropping to 0.03, whereas 4,5-Py exhibits efficient solid-state fluorescence (Φfl = 0.49). The nonradiative rate constant for 1,6-Py (knr = 11.0 × 10⁷ s⁻¹) is substantially slower than that of 4,5-Py (knr = 57.1 × 10⁷ s⁻¹) in solution, yet solid-state packing quenches the 1,6-isomer almost completely. This comparison is for N,N-dimethylamino-substituted derivatives and serves as a class-level inference for the core 1,6- vs. 4,5-substitution pattern on photophysical behavior [1].

Aggregation-induced emission Solid-state photophysics Pyrene chromophore engineering

Diagnostic NMR Methyl Doublet: Structural Verification of 1,6-Dimethylpyrene vs. Other Methylpyrene Regioisomers

In the ¹H NMR spectrum, 1,6-dimethylpyrene displays a characteristic methyl doublet signal, in contrast to the methyl singlets observed for 3-methylpyrene, 1,2-dimethylpyrene, and 4,9-dimethylpyrene. This doublet arises from long-range coupling across the pyrene ring system, reflecting the partial double-bond character at the 1,6-positions. The same doublet phenomenon is observed for 1-methylpyrene, confirming that the effect originates specifically from substitution at the 1- (and 6-) positions. This spectroscopic marker provides an unambiguous, rapid method for distinguishing 1,6-dimethylpyrene from its 1,3- and 1,8-regioisomers, which would be expected to produce singlets or different coupling patterns [1].

Structural elucidation NMR spectroscopy Quality control

Synthetic Accessibility via 1,6-Dibromopyrene: Differentiated Intermediate for Downstream Derivatization vs. Other Regioisomers

1,6-Dimethylpyrene is synthesized from 1,6-dibromopyrene, a well-characterized intermediate obtained via selective bromination of pyrene at the non-K-region 1- and 6-positions. This same dibromo intermediate serves as the gateway to a broad family of 1,6-disubstituted pyrenes (including 1,6-diaryl, 1,6-dialkynyl, and 1,6-diheteroaryl derivatives) via established cross-coupling chemistry (Negishi, Kumada, Suzuki). The synthetic accessibility of pure 1,6-dibromopyrene—in contrast to the more challenging isolation of pure 1,3-dibromo- or 1,8-dibromopyrene, which are often obtained as mixtures—makes the 1,6-substitution pattern the most synthetically tractable entry point for systematic structure-property relationship studies. A comprehensive review of non-K-region disubstituted pyrenes confirms that 1,6-disubstituted derivatives are the most commonly employed scaffold for further functionalization toward OLED materials, nanographenes, and metal-organic cages [1].

Synthetic chemistry Cross-coupling Pyrene functionalization

Optimal Application Scenarios for 1,6-Dimethylpyrene Based on Quantitative Differentiation Evidence


High-Brightness Solution-State Fluorescent Probe or Dopant in OLED Host Matrices

The 2.3- to 3.3-fold fluorescence quantum yield enhancement of 1,6-dimethylpyrene over parent pyrene (ΦF 0.52 vs. 0.23 in hexane) makes it a superior candidate for applications requiring maximum brightness at low fluorophore concentrations [1]. For OLED applications, where the compound would be used as a blue-emitting dopant dispersed in a host matrix at low weight percent (typically 1–5 wt%), the high solution ΦF translates to efficient electroluminescence. However, the severe solid-state quenching observed for 1,6-disubstituted pyrenes (Φfl dropping from 0.48 to 0.03 upon aggregation [3]) means that the compound must be used exclusively in dilute dispersion—not as a neat film—to preserve its photophysical advantage. This constraint guides formulation strategy: 1,6-dimethylpyrene is best deployed as a molecular dopant rather than as a standalone emissive layer.

Toxicology Control Compound with Reduced In Vivo Tumorigenicity Risk Relative to 1-Methylpyrene

In carcinogenicity and genotoxicity research, 1,6-dimethylpyrene serves as a structurally matched PAH that shares in vitro DNA-damaging activity with 1-methylpyrene (both positive in the rat hepatocyte UDS assay) but lacks in vivo tumorigenicity in the newborn mouse model [2]. This binary differential makes 1,6-dimethylpyrene an essential control compound for dissecting the structural determinants of PAH carcinogenicity—specifically, for studying why the addition of a second methyl group at the 6-position abolishes tumorigenic potential despite preserved genotoxicity. For procurement in toxicology laboratories, this also means 1,6-dimethylpyrene may qualify for less stringent handling classifications compared to the known carcinogen 1-methylpyrene, although full risk assessment per institutional guidelines remains essential.

Hole-Transport Layer or Electron-Donor Building Block in Organic Electronic Devices

The 0.19 eV destabilization of the HOMO (−5.68 to −5.49 eV) and the 0.20 eV narrowing of the HOMO-LUMO gap (3.64 to 3.44 eV) upon introduction of methyl groups at the 1- and 6-positions of pyrene [1] position 1,6-dimethylpyrene as a building block with enhanced hole-transport character compared to the parent pyrene. The shallower HOMO facilitates hole injection from common anode materials (e.g., ITO with a work function of ~4.7–5.0 eV), while the narrowed band gap red-shifts emission toward the blue region, making it suitable for blue OLED applications. The established synthetic accessibility of 1,6-disubstituted pyrenes via 1,6-dibromopyrene [5] further supports its use as a core scaffold for constructing more elaborate donor-acceptor architectures through subsequent cross-coupling at the remaining 3- and 8-positions.

Quality Control Reference Standard with Unambiguous NMR Identity Confirmation

For analytical laboratories requiring unambiguous identification of dimethylpyrene isomers in environmental samples (e.g., PAH contamination monitoring in soil, air, or combustion products), the characteristic methyl doublet in the ¹H NMR spectrum of 1,6-dimethylpyrene [4] provides a clear spectroscopic fingerprint that distinguishes it from the singlet-producing isomers (1,2-, 1,3-, and 4,9-dimethylpyrenes). When procured as a certified reference standard (typically at 97% purity with HPLC and NMR verification [REFS-1 in Section 1]), 1,6-dimethylpyrene enables confident isomer assignment in complex PAH mixtures without requiring authentic standards of every possible isomer.

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